molecular formula C44H74N10O17 B11928811 Ald-Ph-PEG4-bis-PEG3-N3

Ald-Ph-PEG4-bis-PEG3-N3

Cat. No.: B11928811
M. Wt: 1015.1 g/mol
InChI Key: UPDLPBGCXOCCDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ald-Ph-PEG4-bis-PEG3-N3 is synthesized through a series of chemical reactions involving the coupling of PEG units with azide and alkyne groups. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Mechanism of Action

The mechanism of action of Ald-Ph-PEG4-bis-PEG3-N3 involves its role as a linker in antibody-drug conjugates. The azide group undergoes cycloaddition reactions with alkyne-containing molecules, forming stable triazole linkages. These linkages facilitate the attachment of cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells . The cleavable nature of the PEG linker allows for the controlled release of the drug within the target cells .

Comparison with Similar Compounds

Ald-Ph-PEG4-bis-PEG3-N3 is unique due to its cleavable PEG linker and its ability to undergo both CuAAc and SPAAC reactions. Similar compounds include:

These compounds share similar structural features but differ in their reactive groups, making this compound versatile for various click chemistry applications .

Properties

Molecular Formula

C44H74N10O17

Molecular Weight

1015.1 g/mol

IUPAC Name

N-[2-[2-[2-[2-[3-[1,3-bis[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-ylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide

InChI

InChI=1S/C44H74N10O17/c45-53-50-11-19-64-25-31-67-28-22-61-16-8-47-41(56)5-14-70-36-40(37-71-15-6-42(57)48-9-17-62-23-29-68-32-26-65-20-12-51-54-46)52-43(58)7-13-60-21-27-66-33-34-69-30-24-63-18-10-49-44(59)39-3-1-38(35-55)2-4-39/h1-4,35,40H,5-34,36-37H2,(H,47,56)(H,48,57)(H,49,59)(H,52,58)

InChI Key

UPDLPBGCXOCCDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCC(=O)NC(COCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])COCCC(=O)NCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.